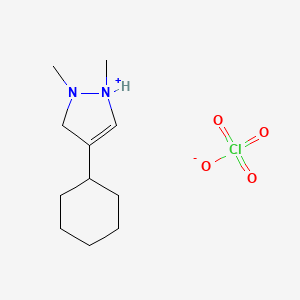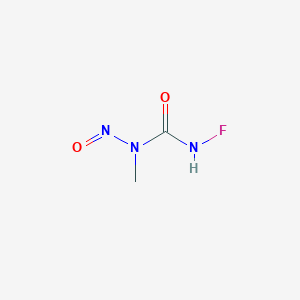
N'-Fluoro-N-methyl-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Fluoro-N-methyl-N-nitrosourea is a member of the nitrosourea family, which are compounds known for their alkylating properties. These compounds are often used in chemotherapy due to their ability to cross the blood-brain barrier and target brain tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Fluoro-N-methyl-N-nitrosourea typically involves the reaction of N-methylurea with nitrosating agents in the presence of a fluorinating reagent. The reaction conditions often require a controlled environment to prevent decomposition and ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N’-Fluoro-N-methyl-N-nitrosourea involves large-scale synthesis using similar methods as in laboratory settings but with enhanced safety measures and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-Fluoro-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .
Aplicaciones Científicas De Investigación
N’-Fluoro-N-methyl-N-nitrosourea has several scientific research applications:
Mecanismo De Acción
N’-Fluoro-N-methyl-N-nitrosourea exerts its effects primarily through alkylation of DNA. This process involves the transfer of alkyl groups to nucleophilic sites on DNA, leading to the formation of DNA adducts and cross-links. These modifications can inhibit DNA replication and transcription, ultimately leading to cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-nitrosourea: Similar in structure but lacks the fluoro group.
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy, particularly for brain tumors.
Lomustine (CCNU): Similar to carmustine but with a different alkylating group, used in the treatment of brain tumors and Hodgkin’s lymphoma.
Uniqueness
N’-Fluoro-N-methyl-N-nitrosourea is unique
Propiedades
Número CAS |
90011-84-0 |
|---|---|
Fórmula molecular |
C2H4FN3O2 |
Peso molecular |
121.07 g/mol |
Nombre IUPAC |
3-fluoro-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C2H4FN3O2/c1-6(5-8)2(7)4-3/h1H3,(H,4,7) |
Clave InChI |
FVONJXPGQLDXFQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NF)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


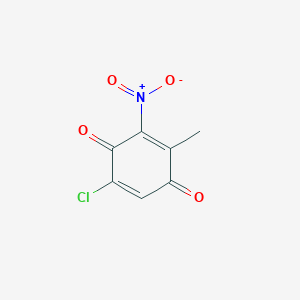
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
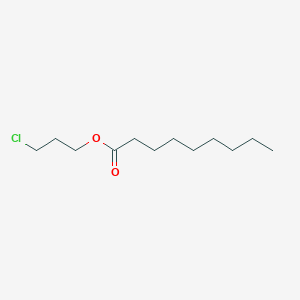
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
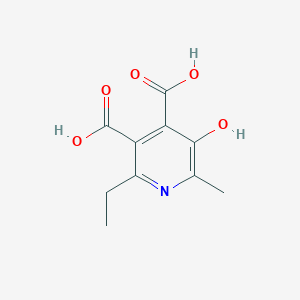
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
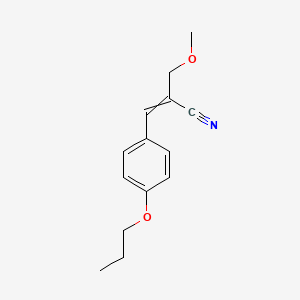
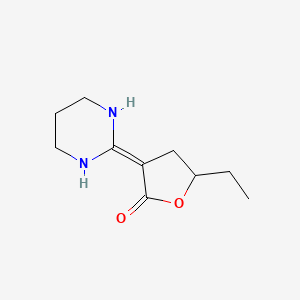

![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
